![molecular formula C24H27NO5 B2599834 1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-81-6](/img/structure/B2599834.png)
1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacophore in Medicinal Chemistry
Spiro[chroman-2,4'-piperidin]-4-one derivatives, including 1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one, have been identified as important pharmacophores in medicinal chemistry. They are structural components in numerous drugs, drug candidates, and biochemical reagents. Recent advancements have demonstrated significant progress in the synthesis of these derivatives and their biological relevance, suggesting the potential for developing new biologically active substances containing this pharmacophore for various therapeutic applications (Ghatpande et al., 2020).
Acetyl-CoA Carboxylase Inhibitors
Several spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed, synthesized, and evaluated for their in vitro acetyl-CoA carboxylase (ACC) inhibitory activity. Notably, these compounds exhibited ACC inhibitory activity in the low nanomolar range, indicating their potential as therapeutic agents for metabolic disorders. Specifically, certain derivatives demonstrated the ability to enhance whole-body fat oxidation in mice, even in the presence of a high carbohydrate diet, highlighting their potential for obesity and diabetes management (Shinde et al., 2009).
Anti-Microbial Agents
The synthesis of novel N-acyl/aroyl spiro[chroman-2,4′-piperidin]-4(3H)-one analogues has been explored, yielding compounds with significant anti-fungal and anti-microbial activities. These findings are supported by molecular docking studies, which show excellent integrations with microbial targets, suggesting these derivatives could serve as potent anti-microbial agents (Ghatpande et al., 2021).
Analyse Biochimique
Biochemical Properties
1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific biochemical context. Additionally, it may interact with receptor proteins on cell surfaces, modulating signal transduction pathways .
Cellular Effects
The effects of 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can affect various cellular processes, including proliferation, differentiation, and apoptosis . Furthermore, its impact on metabolic pathways can alter the cellular energy balance and biosynthetic processes.
Molecular Mechanism
At the molecular level, 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression by altering transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression beneficially. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may produce active or inactive metabolites, influencing its overall biochemical activity and effects .
Transport and Distribution
Within cells and tissues, 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its activity and efficacy .
Subcellular Localization
The subcellular localization of 1’-(3,4-Diethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity, as it may interact with different biomolecules depending on its subcellular environment. For instance, localization to the nucleus can influence gene expression, while localization to the mitochondria can affect cellular metabolism .
Propriétés
IUPAC Name |
1'-(3,4-diethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-3-28-21-10-9-17(15-22(21)29-4-2)23(27)25-13-11-24(12-14-25)16-19(26)18-7-5-6-8-20(18)30-24/h5-10,15H,3-4,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCMRCYYCHFORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-[3-(Acetylcarbamoyl)-6-bromochromen-2-ylidene]amino] acetate](/img/structure/B2599756.png)
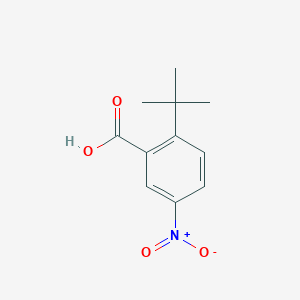
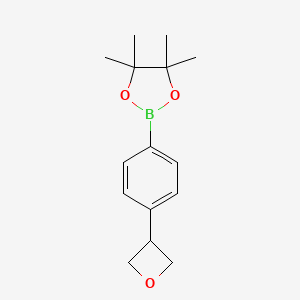
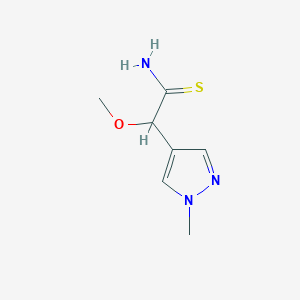
![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]but-2-ynamide](/img/structure/B2599763.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2599764.png)
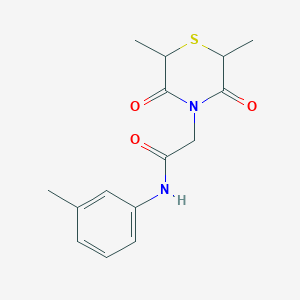

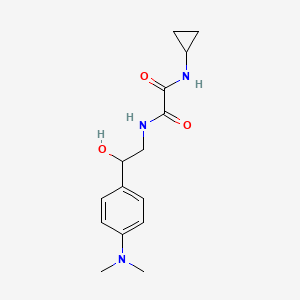
![N-[(2-Chlorophenyl)-(3-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599768.png)
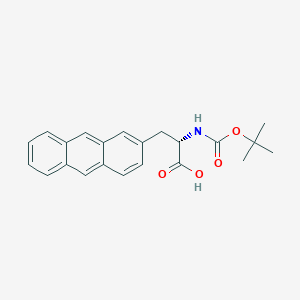
![N-(3-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2599772.png)
![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2599774.png)
